molecular formula C13H14N2O B11886609 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol

Cat. No.: B11886609
M. Wt: 214.26 g/mol
InChI Key: AMPNFPNETXAMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol is an organic compound that features a fused imidazo-pyridine ring system attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a sequential aza-Wittig/nucleophilic addition/cyclization reaction can be employed to prepare similar fused ring systems .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazo-pyridine ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazo-pyridine derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol is unique due to its specific fused ring system and phenol group, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol

InChI

InChI=1S/C13H14N2O/c16-11-5-3-4-10(8-11)12-9-14-13-6-1-2-7-15(12)13/h3-5,8-9,16H,1-2,6-7H2

InChI Key

AMPNFPNETXAMLY-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC=C2C3=CC(=CC=C3)O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.